Cyclohexyltrimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyltrimethylsilane is an organosilicon compound with the molecular formula C₉H₂₀Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyltrimethylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmospheric conditions to prevent moisture interference. The general reaction is as follows:
C6H11MgBr+(CH3)3SiCl→C6H11Si(CH3)3+MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyltrimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silicon atom in this compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silane derivatives.
Substitution: Halogenated silanes and other functionalized silanes.
Scientific Research Applications
Cyclohexyltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which cyclohexyltrimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of therapeutic agents.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclohexyl group, making it less bulky and less hydrophobic.
Triethylsilane: Contains ethyl groups instead of methyl groups, resulting in different reactivity and physical properties.
Cyclohexyldimethylsilane: Similar but with one less methyl group, affecting its steric and electronic properties.
Uniqueness: Cyclohexyltrimethylsilane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics. These properties make it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
10151-74-3 |
---|---|
Molecular Formula |
C9H20Si |
Molecular Weight |
156.34 g/mol |
IUPAC Name |
cyclohexyl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-10(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
OOHJXNKKHVHEFP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.